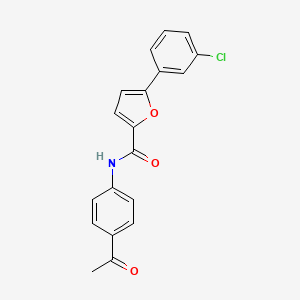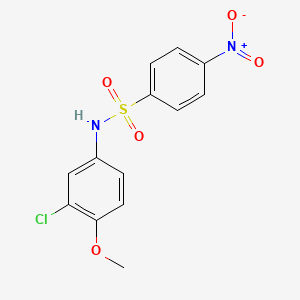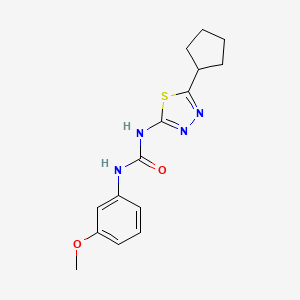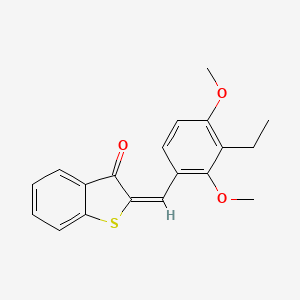
N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide, also known as ACY-241, is a small molecule inhibitor of the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is a member of the histone deacetylase family of enzymes that regulates gene expression by removing acetyl groups from histone proteins. ACY-241 has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide involves the inhibition of HDAC6 enzyme activity. HDAC6 is involved in the regulation of several cellular processes including protein degradation, cell migration, and immune responses. By inhibiting HDAC6, N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide can alter the expression of genes involved in these processes, leading to anti-tumor effects.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide has been shown to have several biochemical and physiological effects in preclinical studies. These include the induction of cell cycle arrest and apoptosis in cancer cells, as well as the inhibition of tumor growth and metastasis. Additionally, N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide has been shown to enhance the anti-tumor activity of other cancer treatments such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide as a research tool is its specificity for HDAC6. This allows researchers to study the specific effects of HDAC6 inhibition on cellular processes. However, a limitation of N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide is its relatively low potency compared to other HDAC inhibitors. This may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide. One area of interest is the development of combination therapies involving N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide and other cancer treatments. Additionally, further studies are needed to better understand the mechanisms underlying the anti-tumor effects of N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide. Finally, the development of more potent HDAC6 inhibitors may lead to improved therapeutic options for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide involves the reaction of 4-acetylphenylamine and 3-chlorobenzoyl chloride in the presence of triethylamine to form the intermediate 4-acetylphenyl 3-chlorobenzoate. This intermediate is then reacted with furfurylamine in the presence of potassium carbonate to yield N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide has been extensively studied in preclinical models of cancer and has shown promising results as a potential therapeutic agent. Studies have shown that N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide has been shown to enhance the anti-tumor activity of other cancer treatments such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-5-(3-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c1-12(22)13-5-7-16(8-6-13)21-19(23)18-10-9-17(24-18)14-3-2-4-15(20)11-14/h2-11H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHLXWLPPAWGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-5-(3-chlorophenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5763126.png)


![3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5763157.png)
amino]ethanol](/img/structure/B5763165.png)




![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5763192.png)

![3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5763209.png)
![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5763214.png)